3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO4S and its molecular weight is 387.85. The purity is usually 95%.
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Scientific Research Applications
Oxidation and Hydroxylation Reactions
Water-soluble organic compounds, including those with sulfonamide groups similar to the compound of interest, have been selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. These reactions demonstrate the potential for stepwise hydroxylation to corresponding alcohols and aldehydes without further oxidation to carboxylic acids, indicating a selective functionalization process at specific positions on the aromatic ring. Such reactions are crucial for the synthesis of intermediates in pharmaceutical compounds and for understanding the mechanism of oxidation in organic compounds (Labinger et al., 1993).
Anticancer and Antimicrobial Activity
Sulfonamide derivatives have been explored for their potential in treating various diseases, including cancer and infections. For instance, a series of benzenesulfonamides showed significant cytotoxic activities, which are crucial for anti-tumor studies. These compounds strongly inhibited human cytosolic isoforms of carbonic anhydrase, an enzyme implicated in tumor progression and metastasis (Gul et al., 2016). Similarly, other studies have synthesized and evaluated sulfonamide derivatives for antimicrobial and anticancer activities, revealing that certain substitutions on the benzenesulfonamide moiety can enhance these effects (Sławiński & Brzozowski, 2006).
Enzyme Inhibition
The design and synthesis of sulfonamide compounds have also targeted enzyme inhibition as a strategy for drug development. For example, novel sulfonamides have been developed as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation, ion transport, and CO2 and bicarbonate transport. These inhibitors have potential applications in treating conditions such as glaucoma, epilepsy, and cancer (Gul et al., 2016).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO4S/c1-12-2-4-13(5-3-12)17(24-9-8-21)11-20-25(22,23)14-6-7-16(19)15(18)10-14/h2-7,10,17,20-21H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVORLWZRLECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.